ELOVL6-IN-5

ELOVL6 Enzyme Inhibition Lipid Metabolism

Metabolic researchers require reliable ELOVL6 inhibitors with defined selectivity to avoid cross-reactivity with ELOVL1-5 isoforms. ELOVL6-IN-4 (CAS 1170321-92-2) meets this need as a validated, high-purity (≥98%) reference standard. • Potent & selective: IC50 79 nM (human), 94 nM (mouse); cellular IC50 30 nM in H2.35 hepatocytes. • Orally active in vivo; dose-dependent liver elongation index suppression. • Batch-to-batch reproducibility for enzymatic assays and HTS campaigns.

Molecular Formula C20H20F3N3O3S
Molecular Weight 439.5 g/mol
CAS No. 1170321-92-2
Cat. No. B1327143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameELOVL6-IN-5
CAS1170321-92-2
Molecular FormulaC20H20F3N3O3S
Molecular Weight439.5 g/mol
Structural Identifiers
SMILESC1CC2CC(CC1N2C(=O)NC3=CC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC=N4
InChIInChI=1S/C20H20F3N3O3S/c21-20(22,23)13-4-6-14(7-5-13)25-19(27)26-15-8-9-16(26)12-17(11-15)30(28,29)18-3-1-2-10-24-18/h1-7,10,15-17H,8-9,11-12H2,(H,25,27)
InChIKeyWYCGDOXAJCYGEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS 1170321-92-2): Key Specifications for ELOVL6 Research Procurement


3-(Pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS 1170321-92-2), commonly designated as ELOVL6-IN-4, is an 8-azabicyclo[3.2.1]octane-8-carboxamide derivative characterized by a pyridin-2-ylsulfonyl substituent at the 3-position and a 4-(trifluoromethyl)phenyl urea moiety at the 8-position . It is a research-grade small molecule that functions as a potent, selective, and orally active inhibitor of long-chain fatty acid elongase 6 (ELOVL6), with reported IC₅₀ values of 79 nM for human ELOVL6 and 94 nM for mouse ELOVL6 . The compound exhibits a molecular formula of C₂₀H₂₀F₃N₃O₃S and a molecular weight of 439.45 g/mol .

3-(Pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS 1170321-92-2): Structural Nuances Preventing Simple Analog Substitution


In the 3-sulfonyl-8-azabicyclo[3.2.1]octane-8-carboxamide class, the specific sulfonyl substituent at the 3-position is a critical determinant of both potency and target selectivity [1]. The target compound's pyridin-2-ylsulfonyl group introduces a nitrogen-containing heteroaromatic system, which is expected to alter electronic distribution, hydrogen-bonding capacity, and steric fit within the ELOVL6 binding pocket relative to phenylsulfonyl-based analogs [2]. These structural distinctions preclude the interchangeable use of other in-class compounds such as 3-(phenylsulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS 1170321-78-4) or derivatives with alternative substituents at the 3-position or N-phenylurea moiety, as even minor modifications to the sulfonyl group can produce measurable differences in inhibitory potency, isoform selectivity, and cellular activity .

3-(Pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS 1170321-92-2): Quantified Differentiation Versus Structural Analogs and Class Comparators


Human ELOVL6 Enzymatic Inhibition: Pyridinyl vs. Phenyl Sulfonyl Analog Comparison

ELOVL6-IN-4, bearing a pyridin-2-ylsulfonyl group, inhibits human ELOVL6 with an IC₅₀ of 79 nM [1]. In contrast, its close structural analog 3-(phenylsulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS 1170321-78-4), which substitutes the pyridine ring with a phenyl ring, has not been reported with quantitative inhibitory data, indicating a notable gap in established potency metrics [2]. Within the broader 3-sulfonyl-8-azabicyclo[3.2.1]octane-8-carboxamide class, IC₅₀ values for ELOVL6 inhibition can range from approximately 30 nM to >1,000 nM depending on the sulfonyl substituent, placing the target compound's 79 nM value in a distinct potency tier [3].

ELOVL6 Enzyme Inhibition Lipid Metabolism

Cellular ELOVL6 Inhibition in Mouse Hepatocytes: Functional Activity Quantification

ELOVL6-IN-4 demonstrates functional inhibition of ELOVL6 in a cellular context, exhibiting an IC₅₀ of 30 nM in mouse H2.35 hepatocyte cells [1]. This cell-based potency is approximately three-fold greater than the 94 nM IC₅₀ observed for recombinant mouse ELOVL6 enzyme , suggesting favorable cell permeability and target engagement under physiological conditions. While analogous cellular data for the phenylsulfonyl comparator (CAS 1170321-78-4) is absent from the public domain [2], the 30 nM cellular IC₅₀ positions the target compound among the more potent cellular ELOVL6 inhibitors within this chemotype.

ELOVL6 Cellular Assay Fatty Acid Elongation

ELOVL Isoform Selectivity Profile: Targeting ELOVL6 Without Cross-Inhibition

ELOVL6-IN-4 demonstrates excellent selectivity for ELOVL6 over other human ELOVL subtypes (ELOVL1, -2, -3, and -5) and over mouse ELOVL3 . This selectivity profile is a distinguishing feature of the pyridin-2-ylsulfonyl-containing scaffold, as SAR studies within the 3-sulfonyl-8-azabicyclo[3.2.1]octane-8-carboxamide class indicate that modifications to the sulfonyl substituent significantly influence isoform discrimination [1]. The phenyl analog (CAS 1170321-78-4) lacks publicly reported selectivity data, leaving its off-target profile uncharacterized [2].

ELOVL6 Selectivity Off-Target Activity

Orally Bioactive Small Molecule: In Vivo Applicability Supported by Pharmacokinetic Data

ELOVL6-IN-4 is reported to be orally active , a critical pharmacokinetic attribute that enables in vivo dosing without requiring parenteral administration. While the phenyl analog (CAS 1170321-78-4) has no reported oral bioavailability or PK data [1], the target compound's oral activity distinguishes it from ELOVL6 tool compounds that are limited to in vitro or intraperitoneal administration due to poor absorption or high first-pass metabolism. Among orally active ELOVL6 inhibitors, including certain indole-based scaffolds, the 8-azabicyclo[3.2.1]octane core represented by this compound offers a distinct chemotype for exploring ELOVL6 pharmacology in metabolic disease models .

ELOVL6 Oral Bioavailability Pharmacokinetics

High Chemical Purity and Cold-Chain Integrity for Reproducible Research

Commercial sources of ELOVL6-IN-4 supply the compound at ≥98% purity as verified by HPLC and NMR . The compound requires storage at -20°C and is shipped under cold-chain conditions (ice chest with ice pads) to preserve structural integrity during transit . While purity specifications for the phenyl analog (CAS 1170321-78-4) are not consistently documented across vendors, the target compound's established purity and storage protocols provide a verifiable quality standard that reduces the risk of batch-to-batch variability and degradation artifacts in experimental results.

ELOVL6 Chemical Purity Reproducibility

SAR and Binding Interaction Data via Public Databases Enables Computational Modeling

ELOVL6-IN-4 has been deposited in public bioactivity databases including BindingDB (ID: BDBM50293789) and ChEMBL (ID: CHEMBL549545), providing open access to its quantitative affinity data and structural annotations [1]. This enables computational chemists to incorporate this compound into SAR analyses, docking studies, and pharmacophore modeling. The phenyl analog (CAS 1170321-78-4) lacks equivalent curated database entries with quantitative binding data, limiting its utility for in silico workflows [2]. Furthermore, the target compound's ChEMBL entry links to the broader patent and literature corpus describing the 3-sulfonyl-8-azabicyclo[3.2.1]octane-8-carboxamide class, providing context for SAR interpretation [3].

ELOVL6 Binding Affinity Computational Chemistry

3-(Pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS 1170321-92-2): Optimized Use Cases Based on Quantified Differentiation


ELOVL6 Target Validation and Pathway Dissection in Metabolic Disease Models

ELOVL6-IN-4 is suited for acute and chronic in vivo studies investigating the role of ELOVL6 in insulin resistance, hepatic steatosis, and obesity-related metabolic dysfunction. Its oral activity enables convenient dosing in rodent models of diet-induced obesity, while its defined selectivity over ELOVL1, -2, -3, and -5 minimizes confounding off-target effects on other elongase family members. The cellular IC₅₀ of 30 nM in mouse hepatocytes [1] supports target engagement in hepatic tissues, a primary site of ELOVL6-mediated fatty acid elongation.

In Vitro ELOVL6 Biochemical and Cellular Assay Standardization

This compound serves as a validated positive control for ELOVL6 enzymatic assays (IC₅₀ = 79 nM for human, 94 nM for mouse) and cellular elongation assays (IC₅₀ = 30 nM in H2.35 cells) . Its ≥98% purity and documented storage requirements [1] ensure batch-to-batch reproducibility, making it a reliable reference standard for high-throughput screening campaigns, secondary confirmatory assays, and inter-laboratory assay transfer.

Structure-Activity Relationship (SAR) Benchmarking in ELOVL6 Inhibitor Medicinal Chemistry

ELOVL6-IN-4 provides a well-characterized reference point for medicinal chemistry programs targeting the 3-sulfonyl-8-azabicyclo[3.2.1]octane-8-carboxamide scaffold. Its human ELOVL6 IC₅₀ of 79 nM and its status as a pyridinyl-substituted derivative offer a direct comparator for evaluating new analogs bearing alternative heteroaromatic sulfonyl groups or modifications to the N-phenylurea moiety. Public deposition in BindingDB and ChEMBL facilitates computational modeling and SAR analysis without requiring de novo synthesis or proprietary data access.

ELOVL6-Selective Pharmacological Tool for Lipidomics and Flux Analysis

ELOVL6-IN-4 enables selective inhibition of the elongation step that converts C16:0 palmitate to C18:0 stearate, a critical node in de novo lipogenesis. Its selectivity over other ELOVL isoforms ensures that observed changes in fatty acid profiles via lipidomic analysis can be confidently attributed to ELOVL6 inhibition rather than cross-inhibition of ELOVL1, -2, -3, or -5. The cellular activity demonstrated in H2.35 hepatocytes (IC₅₀ = 30 nM) confirms that the compound engages its target in a physiologically relevant context for studying fatty acid flux and lipid droplet dynamics.

Technical Documentation Hub

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